molecular formula C27H22N4O3 B046024 Picrasidine A CAS No. 82652-20-8

Picrasidine A

Cat. No. B046024
CAS RN: 82652-20-8
M. Wt: 450.5 g/mol
InChI Key: MSRXRROCBIUJCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of picrasidine A and its stereoisomers involves a multi-step chemical process. For example, the absolute configuration of picrasidine Y, a related compound, was determined through a 7-step synthesis starting from tartaric acid. This method was extended to canthin-5,6-dione compounds, demonstrating the complexity and versatility of the synthetic approaches used for these alkaloids (Koike et al., 2015).

Molecular Structure Analysis

The molecular structure of picrasidine A and related compounds is elucidated through various spectroscopic methods, including 1D and 2D NMR and X-ray diffraction. These analyses reveal the presence of novel structural motifs, such as the bis-beta-carboline alkaloids with a cyclobutane moiety found in quassidines A-D (Jiao et al., 2010). This highlights the complex and diverse architecture of picrasidine compounds.

Chemical Reactions and Properties

Picrasidine A's chemical properties and reactions are primarily characterized by its interactions in the synthesis process and its ability to undergo specific transformations. For instance, the synthesis of related β-carboline alkaloids involves reactions that highlight the reactivity of these compounds, such as the ability to form novel ring structures and engage in stereochemical configurations crucial for determining biological activity (Ohmoto & Koike, 1985).

Future Directions

Picrasidine A has potential as a lead compound for further drug development . It could be a useful chemical tool for elucidating the mechanism of PPARβ/δ-regulated specific gene expression and the biological significance of PPARβ/δ .

properties

IUPAC Name

3-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-1-(9H-pyrido[3,4-b]indol-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O3/c1-33-21-9-5-7-17-23-22(34-2)14-29-19(26(23)31-24(17)21)10-11-20(32)27-25-16(12-13-28-27)15-6-3-4-8-18(15)30-25/h3-9,12-14,30-31H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRXRROCBIUJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=C2C(=CN=C3CCC(=O)C4=NC=CC5=C4NC6=CC=CC=C56)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Picrasidine A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
WH Jiao, H Gao, CY Li, F Zhao, RW Jiang… - Journal of natural …, 2010 - ACS Publications
… ) Compound 2d would undergo oxidation at C-16 to afford 2e, whose decarboxylation and subsequent oxidation would finally result in the formation of compounds 2−4 and picrasidine A…
Number of citations: 74 pubs.acs.org
H Hu, C Hu, J Peng, AK Ghosh, A Khan… - Frontiers in …, 2021 - frontiersin.org
… The active peaks in F108 were identified as nigakinone (10), picrasidine A (11), picrasidine H (12), (±)-quassidine K (13), kumudine B (14), picrasidine C (15), quassidine J (16), …
Number of citations: 6 www.frontiersin.org
T OHMoTo, K KOIKE - Chemical and pharmaceutical bulletin, 1984 - jstage.jst.go.jp
A new β-carboline alkaloid, named picrasidine E (I), was isolated from the wood of Picrasma quassioides BENNET (Simaroubaceae) together with seven known alkaloids, 1-…
Number of citations: 29 www.jstage.jst.go.jp
Q Wang, M Wang, N Li, S Chen, H Ma, Z Lu… - … of Pharmaceutical and …, 2023 - Elsevier
… Among these prototype compounds, the alkaloids compounds of 4,5-Dimethoxy-canthin-6-one (P19), 1-β-Carboline-3-(4-methoxy-β-carboline)-propyl-2-one (P22) and Picrasidine A (…
Number of citations: 1 www.sciencedirect.com
J Lee, YX Gong, H Jeong, H Seo… - Experimental and …, 2021 - spandidos-publications.com
Picrasma quassioides (D. Don) Benn is an Asian shrub with a considerable history of traditional medicinal use. P. quassioides and its extracts exhibit good therapeutic properties …
Number of citations: 9 www.spandidos-publications.com
C Qian-Wen, Y Xiao, L Xiao-Qian, L Yao-Hua… - Phytochemistry, 2022 - Elsevier
Picrasma quassioides, a member of the Simaroubaceae family, is the subject of research in numerous pharmacological and chemical studies. This plant mainly contains alkaloids, …
Number of citations: 6 www.sciencedirect.com
H Zhang, Z Zhang, T Guo, G Chen, G Liu… - Frontiers in Cell and …, 2023 - frontiersin.org
The Annexin A protein family is a well-known tissue-specific multigene family encoding Ca2+ phospholipid-binding proteins. There is a considerable amount of literature on high levels …
Number of citations: 6 www.frontiersin.org
H Hu, C Hu, J Peng, AK Ghosh, A Khan… - Frontiers In …, 2022 - lirias.kuleuven.be
… The active peaks in F108 were identified as nigakinone (10), picrasidine A (11), picrasidine H (12), (±)-quassidine K (13), kumudine B (14), picrasidine C (15), quassidine J (16), …
Number of citations: 2 lirias.kuleuven.be

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